
AngiogenesisInhibitor
Übersicht
Beschreibung
Angiogenesis inhibitors are compounds that block the formation of new blood vessels, a process known as angiogenesis. This process is crucial for tumor growth and metastasis, as tumors require a blood supply to receive nutrients and oxygen. By inhibiting angiogenesis, these compounds can effectively starve tumors, preventing their growth and spread .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of angiogenesis inhibitors often involves complex organic reactions. For example, the synthesis of tyrosine kinase inhibitors, a class of angiogenesis inhibitors, typically involves multi-step organic synthesis, including reactions such as nucleophilic substitution, palladium-catalyzed coupling reactions, and amide bond formation .
Industrial Production Methods: Industrial production of angiogenesis inhibitors involves large-scale organic synthesis under controlled conditions. This includes the use of high-pressure reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Angiogenesis inhibitors can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific angiogenesis inhibitor and the reaction conditions. For example, oxidation of a tyrosine kinase inhibitor might produce a hydroxylated derivative, while reduction could yield a deoxygenated product .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Cancer Treatment
2.1 Targeting Tumor Angiogenesis
Angiogenesis inhibitors are primarily employed in oncology to combat tumor growth. They target various pathways involved in angiogenesis, including:
- VEGF/VEGFR Pathway : Many conventional angiogenesis inhibitors, such as bevacizumab and ramucirumab, target vascular endothelial growth factor (VEGF) and its receptor (VEGFR). These agents have shown efficacy in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer .
- Alternative Pathways : Novel inhibitors like pristimerin have been identified to target the Shh/Gli1 signaling pathway, demonstrating significant anti-angiogenic effects in NSCLC models by decreasing microvessel density and inhibiting endothelial cell proliferation .
2.2 Combination Therapies
To enhance efficacy, angiogenesis inhibitors are often combined with other treatment modalities:
- Chemotherapy : Studies indicate that combining anti-angiogenic agents with chemotherapy can improve outcomes. For instance, patients with metastatic solid tumors have shown partial responses when treated with a combination of chemotherapy and angiogenesis inhibitors .
- Radiotherapy : Combining these inhibitors with radiotherapy has also been explored to enhance tumor control .
Brain-Specific Angiogenesis Inhibitor 1 (BAI1)
BAI1 has been studied for its potential in treating brain tumors. Clinical trials involving adenoviruses expressing BAI1 demonstrated significant tumor necrosis and reduced vascularity in glioblastoma models, suggesting its promise as an anti-cancer agent .
Pristimerin in NSCLC
In a study on NSCLC, pristimerin was shown to inhibit tumor growth effectively by targeting the Shh/Gli1 pathway. This compound significantly reduced microvessel density in xenograft models, illustrating its potential as a novel anti-angiogenic agent .
Challenges and Future Directions
Despite promising results, several challenges remain in the application of angiogenesis inhibitors:
- Drug Resistance : Many tumors develop resistance to anti-angiogenic therapies over time, necessitating ongoing research into combination strategies and novel agents .
- Adverse Effects : The side effects associated with these therapies can limit their use. Ongoing studies aim to develop more targeted therapies that minimize adverse effects while maximizing efficacy .
Data Table: Summary of Key Angiogenesis Inhibitors and Their Applications
Inhibitor Name | Target Pathway | Cancer Type | Clinical Status |
---|---|---|---|
Bevacizumab | VEGF/VEGFR | Colorectal Cancer | Approved |
Ramucirumab | VEGF/VEGFR | Gastric Cancer | Approved |
Pristimerin | Shh/Gli1 | Non-Small Cell Lung Cancer | Preclinical |
BAI1 | Endothelial Cell Receptors | Glioblastoma | Clinical Trials |
This table summarizes key angiogenesis inhibitors along with their targeted pathways, applicable cancer types, and clinical status, highlighting the diverse landscape of angiogenic therapy.
Wirkmechanismus
Angiogenesis inhibitors work by blocking the signals that promote the formation of new blood vessels. This is typically achieved by targeting specific molecules involved in the angiogenesis pathway, such as vascular endothelial growth factor (VEGF) and its receptors. By inhibiting these molecules, angiogenesis inhibitors can effectively prevent the growth of new blood vessels, thereby starving tumors of the nutrients and oxygen they need to grow .
Vergleich Mit ähnlichen Verbindungen
Bevacizumab (Avastin): A monoclonal antibody that inhibits VEGF.
Sunitinib (Sutent): A tyrosine kinase inhibitor that targets multiple receptors involved in angiogenesis.
Sorafenib (Nexavar): Another tyrosine kinase inhibitor with a broad spectrum of activity against angiogenic receptors
Uniqueness: Angiogenesis inhibitors are unique in their ability to target the blood vessels that supply tumors, rather than the tumor cells themselves. This makes them a valuable addition to cancer therapy, as they can be used in combination with other treatments to enhance their efficacy and reduce the likelihood of resistance .
Biologische Aktivität
Angiogenesis inhibitors are compounds that impede the formation of new blood vessels, a process critical for tumor growth and metastasis. This article delves into the biological activity of various angiogenesis inhibitors, highlighting their mechanisms, efficacy, and case studies that illustrate their role in cancer therapy.
Angiogenesis inhibitors operate through several mechanisms:
- Inhibition of Growth Factors : Many angiogenesis inhibitors target vascular endothelial growth factor (VEGF) pathways. For instance, sunitinib and bevacizumab are known to block VEGF receptors, thus preventing endothelial cell proliferation and migration necessary for new vessel formation .
- Endogenous Inhibitors : Compounds like endostatin and angiostatin , derived from natural proteins, inhibit angiogenesis by disrupting signaling pathways in endothelial cells. Endostatin has been shown to downregulate proangiogenic signaling while upregulating antiangiogenic genes .
- Natural Compounds : Substances such as luteolin have demonstrated antiangiogenic properties by inhibiting PI3K activity in endothelial cells, leading to reduced cell survival and proliferation .
Efficacy in Clinical Trials
The effectiveness of angiogenesis inhibitors has been evaluated in various clinical settings. A meta-analysis of five angiogenesis inhibitors (sunitinib, bevacizumab, rh-endostatin, thalidomide) used in small cell lung cancer (SCLC) revealed significant improvements in progression-free survival (PFS) compared to placebo. Notably, sunitinib and bevacizumab showed superior PFS rates .
Table 1: Summary of Clinical Outcomes for Angiogenesis Inhibitors in SCLC
Drug | PFS Improvement | Overall Survival (OS) | Notes |
---|---|---|---|
Sunitinib | Significant | No significant difference | Effective in advanced cases |
Bevacizumab | Significant | No significant difference | Commonly used in combination therapies |
Thalidomide | Moderate | No significant difference | Limited efficacy on its own |
Case Studies
- Sunitinib in Glioblastoma : A study demonstrated that sunitinib treatment initially stabilized tumors but later led to increased invasiveness and metastasis. This adaptive response highlights the complexity of tumor biology and the need for combination therapies .
- Endostatin's Role : Research indicated that endostatin not only inhibits angiogenesis but also interacts with heparan sulfate proteoglycans on endothelial cells, which may enhance its antiangiogenic effects .
- Combination Therapies : A recent study involving 60 patients with advanced solid organ cancers showed that combination regimens incorporating angiogenesis inhibitors resulted in a 46.7% objective response rate (ORR) and a disease control rate (DCR) of 95% . This suggests that personalized approaches could enhance the efficacy of angiogenesis inhibitors.
Challenges and Limitations
Despite their promise, angiogenesis inhibitors face challenges:
- Adaptive Resistance : Tumors may develop resistance to these therapies over time, leading to treatment failure. This has been observed with agents like bevacizumab where patients exhibit tumor recurrence during treatment .
- Side Effects : While generally well-tolerated, some patients experience adverse effects that can limit the use of these agents. Continuous monitoring is essential during therapy.
Eigenschaften
IUPAC Name |
(3E)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGZPWAAPPXRB-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CN=CN3)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is angiogenesis and why is its inhibition a promising target for cancer therapy?
A1: Angiogenesis is the process of new blood vessel formation. Tumors require a steady supply of nutrients and oxygen to grow and spread, which they obtain through angiogenesis. By inhibiting this process, we can potentially starve tumors and limit their growth. [] This is a major focus in cancer research, with many studies investigating the mechanisms of angiogenesis and the development of effective inhibitors. []
Q2: How does the compound AGM-1470 affect endothelial cells and why is this relevant to angiogenesis?
A2: AGM-1470 is a potent angiogenesis inhibitor. Research has shown that it specifically inhibits the proliferation of both bovine aortic endothelial cells and human umbilical vein endothelial cells by preventing their entry into the G1 phase of the cell cycle. [] Endothelial cells are crucial for the formation of new blood vessels, and inhibiting their proliferation can effectively disrupt angiogenesis.
Q3: Does the transformation status of endothelial cells influence the effectiveness of angiogenesis inhibitors like AGM-1470?
A3: Interestingly, AGM-1470 appears to be less effective in inhibiting the proliferation of transformed endothelial cells. Studies have demonstrated this using hybrid cell lines and oncogene-transformed endothelioma cell lines. [] This suggests that transformed cells may have developed mechanisms to bypass or alter the cell cycle control pathways targeted by AGM-1470, highlighting a challenge in developing broadly effective angiogenesis inhibitors.
Q4: What is the significance of studying the crystal structure of proteins like MKK7 (MAP2K7) in the context of angiogenesis inhibition?
A5: Understanding the crystal structure of proteins involved in angiogenesis signaling pathways, such as MKK7, can provide valuable insights for drug design. By elucidating how inhibitors like K00007 bind to their target proteins, researchers can potentially optimize the design of more potent and selective angiogenesis inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.